This compound falls under the category of sulfonylureas and related compounds. Sulfonylureas are primarily known for their role in treating type 2 diabetes by stimulating insulin secretion from pancreatic beta cells. The specific compound N-((4-Chloro-2,6-diisopropylphenyl)carbamoyl)-3-(2-hydroxypropan-2-yl)benzenesulfonamide is noted for its potential to inhibit the activation of the NLRP3 inflammasome, a critical component in various inflammatory processes. This classification indicates its relevance in pharmacology and therapeutic applications against inflammatory diseases .
The synthesis of N-((4-Chloro-2,6-diisopropylphenyl)carbamoyl)-3-(2-hydroxypropan-2-yl)benzenesulfonamide typically involves several key steps:
Specific parameters such as temperature, reaction time, and solvent choice (e.g., dimethyl sulfoxide or methanol) are critical for optimizing yield and purity .
The molecular formula for N-((4-Chloro-2,6-diisopropylphenyl)carbamoyl)-3-(2-hydroxypropan-2-yl)benzenesulfonamide is C18H24ClN2O3S. The compound features:
The molecular structure can be visualized using computational chemistry software to analyze bond angles, lengths, and steric interactions that may affect its reactivity and binding affinity .
N-((4-Chloro-2,6-diisopropylphenyl)carbamoyl)-3-(2-hydroxypropan-2-yl)benzenesulfonamide is involved in various chemical reactions:
These reactions are essential for understanding how the compound interacts with biological systems and can be optimized for drug development .
The mechanism of action for N-((4-Chloro-2,6-diisopropylphenyl)carbamoyl)-3-(2-hydroxypropan-2-yl)benzenesulfonamide primarily involves:
This mechanism highlights its therapeutic potential in treating conditions characterized by excessive inflammation .
Key physical and chemical properties include:
These properties are crucial for formulation development and influence bioavailability .
N-((4-Chloro-2,6-diisopropylphenyl)carbamoyl)-3-(2-hydroxypropan-2-yl)benzenesulfonamide has several applications:
The compound N-((4-Chloro-2,6-diisopropylphenyl)carbamoyl)-3-(2-hydroxypropan-2-yl)benzenesulfonamide is systematically named according to IUPAC conventions, reflecting its core structural features. The name specifies:
Systematic Identifiers:
Table 1: Structural and Physicochemical Profile
Property | Value/Descriptor | Source |
---|---|---|
CAS Number | 210825-31-3 | [2] [3] |
Molecular Formula | C₂₂H₂₉ClN₂O₄S | [1] [3] |
Molecular Weight | 452.99 g/mol | [2] [3] |
SMILES Notation | O=S(C1=CC(C(C)(C)O)=CC=C1)(NC(NC2=C(C=C(C=C2C(C)C)Cl)C(C)C)=O)=O | [2] |
Density | 1.0 ± 0.06 g/cm³ (predicted) | [3] |
Key Functional Groups | Sulfonylurea, tertiary alcohol, chloroaryl, diisopropylphenyl | [1] [2] |
The compound emerged from pharmaceutical research targeting interleukin (IL)-1β modulation, with CP-424174 serving as a key identifier in Pfizer-associated contexts . Its development timeline and intellectual property are documented in patents filed between 2016–2017:
WO2017140778A1 (2017): Broadly covers sulfonylurea-based NLRP3 inflammasome inhibitors, positioning the compound as a candidate for autoimmune, metabolic, and oncological diseases [7].
Synthesis and Derivatives:
Manufacturing Entities: Suppliers like Ark PharmTech (Catalog No. H-041064) list the compound for research use, indicating its availability for mechanistic studies [2].
Patent Assignees and Claims:
This compound exemplifies advanced sulfonylurea-based pharmacophores designed for selective modulation of inflammasome activity. Its mechanism and structural significance are highlighted below:
Classical sulfonylureas (e.g., antidiabetic agents) act on ATP-sensitive potassium channels, but this derivative’s N-((4-chloro-2,6-diisopropylphenyl)carbamoyl) group enables distinct biological targeting. The diisopropylphenyl moiety enhances membrane permeability and binding affinity to NLRP3 components [7].
NLRP3 Inflammasome Inhibition:
The hydroxypropan-2-yl benzenesulfonamide segment engages in hydrogen bonding with ASC or caspase-1 [7].
Comparative Analysis with Analogues:
Table 2: Biological and Structural Comparison with NLRP3 Inhibitors
Compound | Molecular Target | IC₅₀/Activity | Structural Uniqueness | |
---|---|---|---|---|
CP-424174 | IL-1β processing | 210 nM | Reversible; diisopropylphenyl sulfonylurea | [3] |
MCC950 | NLRP3 ATPase | 5–10 nM | Irreversible; carbazole-sulfonylurea | [7] |
NP3-146 sodium | NLRP3 inflammasome | Not reported | Furan-2-sulfonamide variant | [4] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7